![molecular formula C15H11ClN2O B12046448 5-Chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenol](/img/structure/B12046448.png)
5-Chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 5-Chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenol typically involves the reaction of 5-chloro-2-hydroxybenzaldehyde with phenylhydrazine to form the pyrazole ring . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like acetic acid or hydrochloric acid . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Scientific Research Applications
Antifungal Activity
Research indicates that 5-Chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenol exhibits significant antifungal properties. It has been investigated as a potential lead compound in drug development aimed at treating fungal infections. Studies have shown that derivatives of this compound demonstrate efficacy against various phytopathogenic fungi, including Colletotrichum gloeosporioides .
Antitumor Activity
The compound has also been evaluated for its antitumor potential. Molecular docking studies suggest that it interacts with specific biological targets, potentially inhibiting tumor growth. For instance, similar pyrazole derivatives have been synthesized and tested for their anti-proliferative effects against melanoma cell lines, showing promising results comparable to established treatments like Vemurafenib .
Molecular Docking Studies
Recent computational analyses using molecular docking and quantum chemical calculations have provided insights into how this compound binds to enzymes or receptors. These studies help elucidate the mechanisms by which the compound exerts its biological effects, including potential modulation of enzyme activity .
In Vitro Antimicrobial Activity
The compound has been screened for antimicrobial activity against various bacterial strains. Its derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial properties . For example, newly synthesized derivatives were tested against Escherichia coli and Staphylococcus aureus, demonstrating significant inhibition zones in well diffusion methods .
Synthesis and Structural Characterization
The synthesis of this compound typically involves the condensation of hydrazine derivatives with appropriate phenolic compounds. One common method includes the reaction of (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one with hydrazine hydrate or phenylhydrazine under controlled conditions, leading to the formation of arylpyrazoles .
Case Studies and Research Findings
A variety of studies highlight the efficacy of this compound in different contexts:
Mechanism of Action
The mechanism of action of 5-Chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenol involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity . This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways .
Comparison with Similar Compounds
5-Chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenol can be compared with other similar compounds, such as:
5-Fluoro-2-(1-phenyl-1H-pyrazol-5-yl)phenol: This compound has a fluorine atom instead of chlorine, which can affect its reactivity and biological activity.
4-Chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenol: The position of the chloro group is different, which can influence the compound’s chemical properties and applications.
5-Bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol:
Biological Activity
5-Chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenol is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound features a pyrazole ring, which is a well-known pharmacophore in medicinal chemistry. The synthesis of this compound typically involves the condensation of 1-phenylhydrazine with substituted phenolic compounds under acidic or basic conditions.
Table 1: Structural Characteristics
Compound Name | Chemical Formula | Molecular Weight | Key Functional Groups |
---|---|---|---|
This compound | C13H10ClN3O | 253.69 g/mol | Chlorine, Hydroxyl, Pyrazole |
Anticancer Activity
Research indicates that compounds containing the pyrazole moiety exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines, including melanoma and lung cancer cells. A study demonstrated that certain pyrazole derivatives inhibited the B-Raf kinase, a target in melanoma treatment, with an IC50 value as low as 0.15 µM for the most potent derivatives .
Anti-inflammatory Properties
The anti-inflammatory potential of pyrazole derivatives is well-documented. Studies have reported that these compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For example, compounds derived from pyrazoles have been shown to reduce inflammation in animal models comparable to standard anti-inflammatory drugs like dexamethasone .
Antimicrobial Activity
The antimicrobial activity of this compound and its derivatives has also been explored. Pyrazole-containing compounds have demonstrated efficacy against various bacterial strains, including E. coli and Staphylococcus aureus. The presence of the chlorophenol group enhances their bioactivity by increasing membrane permeability .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Kinases : Compounds similar to this compound inhibit kinases involved in cell proliferation and survival pathways.
- Cytokine Modulation : These compounds can modulate cytokine levels, thereby influencing inflammatory responses.
- Antimicrobial Action : The disruption of bacterial cell membranes is a key mechanism for its antimicrobial activity.
Case Study 1: Anticancer Efficacy
A study published in PLoS ONE evaluated a series of pyrazole derivatives for their anticancer activity against human melanoma cell lines. Among these, a derivative with a structure closely related to this compound exhibited significant growth inhibition (GI50 = 1.75 µM), indicating its potential as an anticancer agent .
Case Study 2: Anti-inflammatory Effects
In another investigation, researchers assessed the anti-inflammatory properties of various pyrazole derivatives in a carrageenan-induced edema model. The results indicated that certain derivatives significantly reduced edema compared to controls, showcasing their therapeutic potential in treating inflammatory conditions .
Properties
Molecular Formula |
C15H11ClN2O |
---|---|
Molecular Weight |
270.71 g/mol |
IUPAC Name |
5-chloro-2-(2-phenylpyrazol-3-yl)phenol |
InChI |
InChI=1S/C15H11ClN2O/c16-11-6-7-13(15(19)10-11)14-8-9-17-18(14)12-4-2-1-3-5-12/h1-10,19H |
InChI Key |
OHFVMKADKRTAOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC=N2)C3=C(C=C(C=C3)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.